2-Propan-2-ylbut-2-enedioic acid
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Overview
Description
2-Propan-2-ylbut-2-enedioic acid, also known as 2-isopropylfumaric acid, is an organic compound with the molecular formula C₇H₁₀O₄. It is a derivative of fumaric acid, where one of the hydrogen atoms is replaced by an isopropyl group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propan-2-ylbut-2-enedioic acid can be synthesized through several methods. One common approach involves the alkylation of fumaric acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-ylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
2-Propan-2-ylbut-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propan-2-ylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: The parent compound, differing by the absence of the isopropyl group.
Maleic Acid: An isomer of fumaric acid with a different geometric configuration.
Succinic Acid: A related compound with a similar structure but lacking the double bond
Uniqueness
2-Propan-2-ylbut-2-enedioic acid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
CAS No. |
44976-69-4 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-propan-2-ylbut-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
NJMGRJLQRLFQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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